2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound with the molecular formula C10H10ClF. It is a derivative of tetrahydronaphthalene, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the halogenation of tetrahydronaphthalene derivatives. One common method is the electrophilic aromatic substitution reaction, where tetrahydronaphthalene is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-6-fluoro-1-tetralone, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
2-Chloro-6-fluorotoluene: A related compound with similar halogenation but different structural framework.
1,2,3,4-Tetrahydronaphthalene: The parent compound without halogenation, used as a reference for studying the effects of chlorine and fluorine substitution.
Uniqueness: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10ClF |
---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2 |
InChI Key |
CQKAJQXXAYMRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1Cl)C=CC(=C2)F |
Origin of Product |
United States |
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